molecular formula C13H13NO4 B15053841 (R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid CAS No. 6306-53-2

(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid

Cat. No.: B15053841
CAS No.: 6306-53-2
M. Wt: 247.25 g/mol
InChI Key: UUIPGCXIZVZSEC-SNVBAGLBSA-N
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Description

®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is a chiral compound with a unique structure that includes a phthalimide group and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the aliphatic chain and achieve the desired chiral configuration. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may be investigated for its interactions with enzymes and other biomolecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity. Researchers may explore its potential as a ligand for protein binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid could be explored for its potential therapeutic applications. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs or therapeutic agents. Studies may focus on its pharmacokinetics, bioavailability, and efficacy in treating various medical conditions.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate for the synthesis of high-value products. Industrial applications may also include its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group and the chiral aliphatic chain play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid: The enantiomer of the compound, with similar chemical properties but potentially different biological activities.

    Phthalimide derivatives: Compounds with the phthalimide group but different aliphatic chains or substituents.

    N-substituted phthalimides: Variants with different substituents on the nitrogen atom of the phthalimide group.

Uniqueness

®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of both the phthalimide group and the branched aliphatic chain. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

CAS No.

6306-53-2

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(2R)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m1/s1

InChI Key

UUIPGCXIZVZSEC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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